An In-depth Technical Guide to 3-(2-Ethoxyphenoxy)propan-1-amine
An In-depth Technical Guide to 3-(2-Ethoxyphenoxy)propan-1-amine
This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenoxy)propan-1-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific CAS number for this molecule in public databases, this guide will also draw upon data from structurally related compounds to provide a thorough technical profile.
Chemical Identity and CAS Number Clarification
A definitive CAS (Chemical Abstracts Service) number for 3-(2-Ethoxyphenoxy)propan-1-amine is not readily found in major chemical databases. This suggests that the compound may be a novel research chemical or an intermediate that has not been assigned a unique identifier. However, several structurally similar compounds are well-documented:
| Compound Name | CAS Number | Structural Difference from Target Compound |
| 3-(3-Ethoxyphenoxy)propan-1-amine | 1247168-03-1 | Ethoxy group is at the meta-position of the phenyl ring.[1] |
| 3-(2-Ethoxyphenoxy)propane-1,2-diol | 63834-83-3 | A diol functional group instead of a primary amine.[][3][4] |
| 3-Ethoxypropan-1-amine | 6291-85-6 | Lacks the phenoxy group.[5] |
| Viloxazine | 46817-91-8 | A related morpholine derivative.[6] |
For the purpose of this guide, we will focus on the synthesis, predicted properties, and potential applications of the target molecule, 3-(2-Ethoxyphenoxy)propan-1-amine, using data from these related compounds as a scientific basis.
Synthesis and Mechanistic Insights
The synthesis of 3-(2-Ethoxyphenoxy)propan-1-amine can be logically approached through several established organic chemistry routes. A plausible and efficient method involves a two-step process starting from 2-ethoxyphenol.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 3-(2-Ethoxyphenoxy)propan-1-amine.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 3-(2-Ethoxyphenoxy)propionitrile (Intermediate)
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To a solution of 2-ethoxyphenol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 3-bromopropionitrile (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature, and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
Step 2: Reduction to 3-(2-Ethoxyphenoxy)propan-1-amine
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Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of the 3-(2-ethoxyphenoxy)propionitrile intermediate (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 3-(2-ethoxyphenoxy)propan-1-amine.
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Purify the crude product by column chromatography or distillation under reduced pressure.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 3-(2-Ethoxyphenoxy)propan-1-amine are not available. However, we can predict these properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C11H17NO2 | Based on the chemical structure. |
| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Inferred from similar phenoxypropanamine derivatives. |
| Boiling Point | > 200 °C at atmospheric pressure. | Extrapolated from the boiling points of related compounds. For instance, 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-amine has a boiling point in the range of 228-240 °C.[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | The presence of the amine and ether groups would provide some water solubility, while the aromatic ring and alkyl chain would confer solubility in organic solvents. |
| pKa | ~9.5 - 10.5 | Typical pKa range for a primary amine. The basicity of the amine is a key feature for its potential applications in drug development, influencing its salt formation and pharmacokinetic profile. |
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of 3-(2-Ethoxyphenoxy)propan-1-amine.
Workflow for Analytical Characterization
Sources
- 1. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-ETHOXYPROPAN-1-AMINE | CAS 6291-85-6 [matrix-fine-chemicals.com]
- 6. tdcommons.org [tdcommons.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
